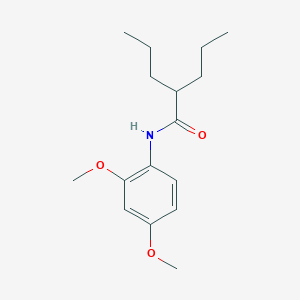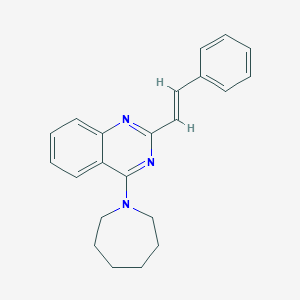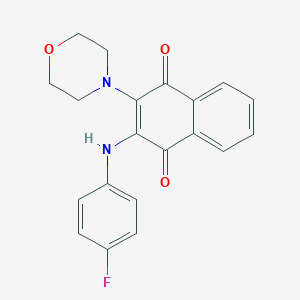
N-(2,4-dimethoxyphenyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-propylpentanamide, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive stimulants. It is a derivative of methamphetamine and has been used for various purposes, including as a nasal decongestant and a recreational drug. However, in recent years, propylhexedrine has gained attention for its potential therapeutic applications in scientific research.
Mecanismo De Acción
Propylhexedrine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It acts as a releasing agent, promoting the release of these neurotransmitters from their storage sites. This leads to increased activity in the brain and a feeling of increased energy and alertness.
Biochemical and Physiological Effects
Propylhexedrine has been found to have various biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases body temperature and can lead to sweating and dehydration. In addition, it can cause euphoria, increased sociability, and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propylhexedrine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a well-defined mechanism of action, allowing for precise control of its effects. However, N-(2,4-dimethoxyphenyl)-2-propylpentanamideine also has limitations. It is a controlled substance and must be handled with care to prevent misuse. It can also have significant side effects, such as cardiovascular complications and addiction potential.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-propylpentanamideine. One area of interest is its potential use in treating substance use disorders, particularly in reducing cravings for drugs such as cocaine and methamphetamine. Another area of interest is its potential use in enhancing cognitive function, particularly in individuals with cognitive impairments. Finally, research on the long-term effects of N-(2,4-dimethoxyphenyl)-2-propylpentanamideine use is needed to fully understand its safety and efficacy.
Métodos De Síntesis
Propylhexedrine is synthesized from the precursor compound, methamphetamine. The synthesis involves the reduction of the nitro group of methamphetamine using a reducing agent such as hydrogen gas or iron powder, followed by the addition of a propyl group to the resulting amine using a Friedel-Crafts reaction. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Propylhexedrine has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. It has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
Fórmula molecular |
C16H25NO3 |
|---|---|
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO3/c1-5-7-12(8-6-2)16(18)17-14-10-9-13(19-3)11-15(14)20-4/h9-12H,5-8H2,1-4H3,(H,17,18) |
Clave InChI |
KWMOECUUPNDFOB-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1)OC)OC |
SMILES canónico |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)

![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)

![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)


![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)
![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
methylphosphonate](/img/structure/B290295.png)
